

Spectroscopic Profile of (3-Aminophenyl)(morpholino)methanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(3-Aminophenyl)(morpholino)methanone
Cat. No.:	B171742

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **(3-Aminophenyl)(morpholino)methanone**, a valuable intermediate in pharmaceutical synthesis. The information presented herein is intended to support research, development, and quality control activities.

Core Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for **(3-Aminophenyl)(morpholino)methanone**.

Table 1: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment
3086	Aromatic C-H Stretch
1692	C=O (Amide) Stretch
1616	Aromatic C=C Stretch
1530	Aromatic C=C Stretch
1478	CH ₂ Scissoring

Data sourced from the Asian Journal of Chemistry.[1]

Table 2: Mass Spectrometry (MS) Data

m/z	Assignment
206	[M] ⁺ (Molecular Ion)
120	[M - C ₄ H ₈ NO] ⁺
92	[C ₆ H ₆ N] ⁺
65	[C ₅ H ₅] ⁺
42	[C ₂ H ₄ N] ⁺
28	[CO] ⁺

Data sourced from the Asian Journal of Chemistry.[1]

Table 3: Predicted ¹H Nuclear Magnetic Resonance (NMR) Data (CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.15	t	1H	Ar-H (H-5)
~6.80	d	1H	Ar-H (H-6)
~6.75	s	1H	Ar-H (H-2)
~6.65	d	1H	Ar-H (H-4)
~3.80	br s	2H	-NH ₂
~3.69	t	4H	O-(CH ₂) ₂
~3.45	t	4H	N-(CH ₂) ₂

Note: This is a predicted spectrum based on analogous compounds, including 3-aminoacetophenone and N-acylmorpholines. Experimental verification is recommended.

Table 4: Predicted ^{13}C Nuclear Magnetic Resonance (NMR) Data (CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~171	C=O (Amide)
~146	Ar-C (C-3)
~137	Ar-C (C-1)
~129	Ar-C (C-5)
~118	Ar-C (C-6)
~115	Ar-C (C-2)
~114	Ar-C (C-4)
~67	O-(CH ₂) ₂
~43	N-(CH ₂) ₂

Note: This is a predicted spectrum based on analogous compounds. Experimental verification is recommended.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR)

- Sample Preparation: A small amount of solid **(3-Aminophenyl)(morpholino)methanone** is placed directly onto the ATR crystal.
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The spectrum is typically an average of 16 to 32 scans with a resolution of 4

cm^{-1} . A background spectrum of the clean ATR crystal is recorded prior to sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Method: Electron Ionization (EI)

- Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or following separation by gas chromatography.
- Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

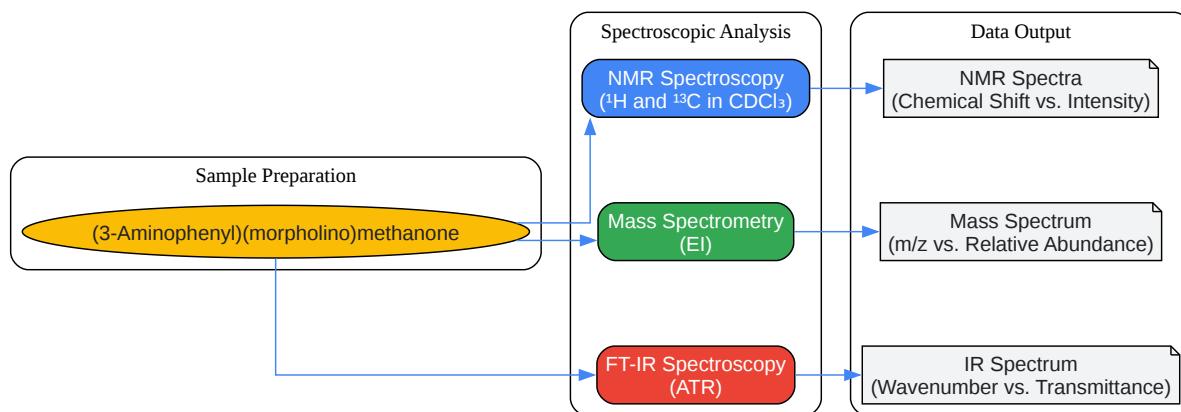
Method: ^1H and ^{13}C NMR in Solution

- Sample Preparation: Approximately 5-10 mg of **(3-Aminophenyl)(morpholino)methanone** is dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) in a 5 mm NMR tube.
- ^1H NMR Acquisition: The ^1H NMR spectrum is acquired on a 400 MHz NMR spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition: The ^{13}C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.
- Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to obtain the final spectra. Chemical shifts are referenced to the residual

solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

Visualizations

Experimental Workflow for Spectroscopic Analysis



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **(3-Aminophenyl)(morpholino)methanone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [researchgate.net](#) [researchgate.net]

- To cite this document: BenchChem. [Spectroscopic Profile of (3-Aminophenyl)morpholino)methanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b171742#spectroscopic-data-nmr-ir-ms-of-3-aminophenyl-morpholino-methanone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com